![molecular formula C10H10 B14506777 2-Phenylbicyclo[1.1.0]butane CAS No. 63911-23-9](/img/structure/B14506777.png)
2-Phenylbicyclo[1.1.0]butane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylbicyclo[1.1.0]butane is a highly strained carbocyclic compound characterized by its unique bicyclic structure. This compound features a phenyl group attached to a bicyclo[1.1.0]butane core, which consists of a four-membered ring with a bridging carbon-carbon bond. The significant strain within the bicyclic system makes it an interesting subject for chemical research and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylbicyclo[1.1.0]butane typically involves the cyclopropanation of suitable precursors. One common method is the enantioselective intramolecular cyclopropanation of (E)-2-diazo-5-arylpent-4-enoates using rhodium catalysts such as Rh2(S-NTTL)4 in toluene at cryogenic temperatures . This method provides high enantioselectivity and substrate generality.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of strain-release chemistry and cyclopropanation reactions are likely employed. Industrial synthesis would focus on optimizing reaction conditions, catalysts, and scalability to produce the compound efficiently.
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylbicyclo[1.1.0]butane undergoes various chemical reactions, including:
Nucleophilic Addition: The strained bicyclic structure makes it susceptible to nucleophilic attack, leading to ring-opening reactions.
Electrophilic Addition: Electrophiles can add to the bridgehead carbons, resulting in the formation of new ring systems.
Reduction: Reduction reactions can break the strained bonds, leading to less strained products.
Common Reagents and Conditions
Nucleophiles: Nucleophilic radicals and anions are commonly used to initiate ring-opening reactions.
Electrophiles: Electrophilic reagents such as halogens and acids can add to the strained carbons.
Reducing Agents: Metal hydrides and other reducing agents facilitate the reduction of the strained bonds.
Major Products Formed
The major products formed from these reactions include cyclobutanes, azetidines, and other sp3-rich carbocycles .
Aplicaciones Científicas De Investigación
2-Phenylbicyclo[1.1.0]butane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Phenylbicyclo[1.1.0]butane involves the release of strain energy upon reaction. The high strain within the bicyclic system makes the compound highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications, but generally, the strain-release mechanism is a key factor .
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[1.1.0]butane: The parent compound without the phenyl group, known for its high strain energy and reactivity.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead, exhibiting similar strain-release reactivity.
Bicyclo[1.1.1]pentane: A related compound with a different ring structure, also valued for its strain-release properties.
Uniqueness
2-Phenylbicyclo[11The phenyl group can participate in additional interactions and reactions, making this compound distinct from its analogs .
Propiedades
Número CAS |
63911-23-9 |
|---|---|
Fórmula molecular |
C10H10 |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
2-phenylbicyclo[1.1.0]butane |
InChI |
InChI=1S/C10H10/c1-2-4-7(5-3-1)10-8-6-9(8)10/h1-5,8-10H,6H2 |
Clave InChI |
JSKZVMJBSAEQBF-UHFFFAOYSA-N |
SMILES canónico |
C1C2C1C2C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


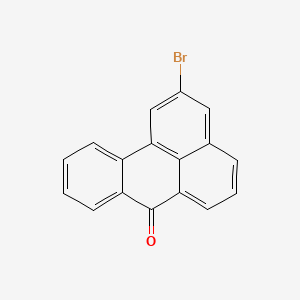
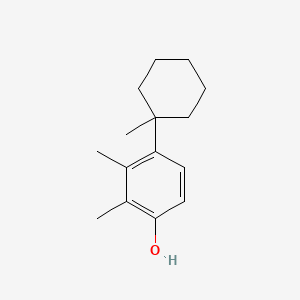
![3-[1-(Cyclopropylmethyl)-3-ethylazepan-3-yl]phenol](/img/structure/B14506717.png)
![2H,2'H,4H,4'H-3,3'-Spirobi[[1,5]benzodithiepine]](/img/structure/B14506723.png)

![1,4-Diazabicyclo[2.2.2]octane;phosphoric acid](/img/structure/B14506731.png)
![5-[(3-Hydroxy-2-methoxyphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B14506737.png)
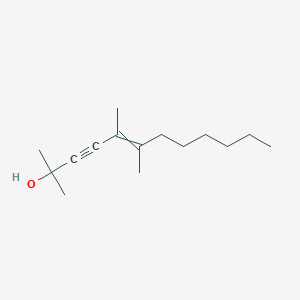
![Trimethyl{[(triethylstannyl)sulfanyl]methyl}silane](/img/structure/B14506763.png)
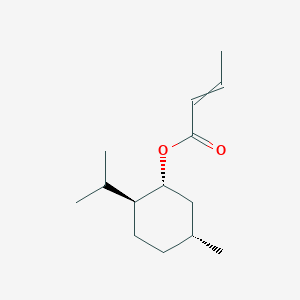
![1,2-Naphthalenediol, 5,6,7,8-tetrahydro-6-[(1-methylethyl)amino]-](/img/structure/B14506780.png)

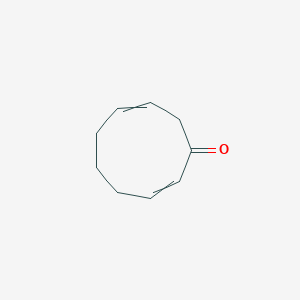
![8-Chlorooxepino[2,3-B]quinoxaline](/img/structure/B14506791.png)
